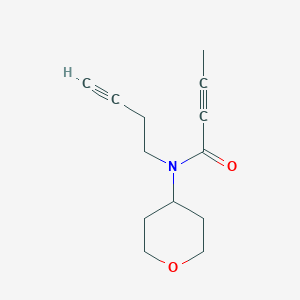

N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide

Description

Properties

IUPAC Name |

N-but-3-ynyl-N-(oxan-4-yl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-3-5-9-14(13(15)6-4-2)12-7-10-16-11-8-12/h1,12H,5,7-11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFHJMDHPQRTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N(CCC#C)C1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-yn-1-amine and oxan-4-yl but-2-ynoate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine group, followed by nucleophilic addition to the ester group.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide can undergo various types of chemical reactions, including:

Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, and other strong oxidizing agents.

Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).

Substitution: Halides, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Diketones, carboxylic acids.

Reduction: Alkanes, alkenes.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The alkyne groups can form covalent bonds with active site residues of enzymes, leading to the modulation of their activity. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions with target proteins.

Comparison with Similar Compounds

The compound’s structural and functional relationships with analogs are analyzed below, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Structural Features

Core Functional Group: But-2-ynamide

Key differences arise from nitrogen substituents:

- Target Compound : N-But-3-ynyl (terminal alkyne) and oxan-4-yl (cyclic ether).

- Patent Analogs (): Substituents include dimethylamino, tetrahydrofuran-3-yloxy, and chloro-phenyl groups attached to quinoline scaffolds .

Substituent Impact

- But-3-ynyl : Enhances reactivity for click chemistry or cross-coupling reactions.

- Oxan-4-yl : Improves solubility and metabolic stability due to ether oxygen and cyclic structure.

Physicochemical Properties

*Calculated using ChemDraw/BioByte tools.

Research Findings and Hypotheses

- Synthetic Accessibility : Introducing the oxan-4-yl group likely requires protective strategies (e.g., silyl ethers) during amide coupling, similar to methods in for tetrahydrofuran-3-yloxy attachment .

- Stability : The cyclic ether in the target compound may reduce oxidative metabolism compared to linear analogs, extending half-life in vivo.

- Activity Gaps : Unlike ’s chloro-phenyl derivatives, the absence of halogens in the target compound may reduce off-target interactions but limit electrophilic reactivity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide, and how are intermediates characterized?

- Answer : The synthesis typically involves multi-step reactions, such as coupling a cyclopropylmethyl halide with an oxan-4-yl derivative under basic conditions to form intermediates. For example, cyclopropane-containing precursors (e.g., cyclopropylmethyl halides) are reacted with hydroxyoxan rings, followed by alkyne functionalization . Characterization of intermediates and the final product is achieved via NMR (¹H/¹³C), MS , and IR spectroscopy , with HRMS used to confirm molecular mass and structural integrity .

Q. How do the functional groups (e.g., alkyne, oxan-4-yl) influence the compound's reactivity in organic synthesis?

- Answer : The alkyne moiety enables click chemistry applications (e.g., Huisgen cycloaddition), while the oxan-4-yl group enhances solubility and modulates steric effects. The cyclopropane ring introduces strain, which can be leveraged in ring-opening reactions for derivatization .

Advanced Research Questions

Q. What methodologies optimize reaction yields and purity in large-scale synthesis of this compound?

- Answer : Catalytic systems (e.g., palladium or copper catalysts) improve coupling efficiency, while temperature-controlled stepwise reactions minimize side products. Advanced purification techniques, such as preparative HPLC or column chromatography , are critical for isolating high-purity batches (>98%) .

Q. How can stereochemical purity of this compound be validated, and what challenges arise in resolving enantiomers?

- Answer : Chiral HPLC with polysaccharide-based columns or NMR chiral shift reagents are employed to assess enantiomeric excess. Contradictions between NMR and MS data (e.g., unexpected peaks) may require 2D NMR (COSY, NOESY) to resolve conformational ambiguities .

Q. What experimental strategies address discrepancies in biological activity data across different assays?

- Answer : Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) is recommended. For example, if cytotoxicity contradicts receptor-binding data, isothermal titration calorimetry (ITC) can quantify binding affinity, while kinetic studies clarify mechanism-action relationships .

Q. How can the compound's interaction with biological targets (e.g., enzymes, receptors) be mechanistically studied?

- Answer : Surface plasmon resonance (SPR) and X-ray crystallography are used to map binding sites and kinetics. Molecular dynamics simulations predict conformational changes upon binding, supported by mutagenesis studies to validate critical residues .

Methodological Considerations

- Synthetic Challenges :

- Side reactions during alkyne functionalization (e.g., polymerization) are mitigated by using inert atmospheres and low temperatures .

- Analytical Pitfalls :

- Overlapping NMR signals from oxan-4-yl protons may require deuterated solvents or variable-temperature NMR for resolution .

- Biological Assay Design :

- Solubility limitations in aqueous buffers are addressed via co-solvents (e.g., DMSO ≤0.1%), with controls for solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.